molecular formula C19H16ClN3O2 B11569462 5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile

5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile

Cat. No.: B11569462
M. Wt: 353.8 g/mol
InChI Key: TWIHWMVOGUWKLA-UHFFFAOYSA-N
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Description

5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile is an oxazole-based derivative characterized by a 2-chlorobenzylamino group at position 5 and an o-tolyloxymethyl substituent at position 2 of the oxazole core. The compound’s molecular formula is C₁₉H₁₇ClN₃O₂, with a calculated molecular weight of 354.82 g/mol.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylamino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16ClN3O2/c1-13-6-2-5-9-17(13)24-12-18-23-16(10-21)19(25-18)22-11-14-7-3-4-8-15(14)20/h2-9,22H,11-12H2,1H3

InChI Key

TWIHWMVOGUWKLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2-chlorobenzylamino group in the target compound may enhance hydrophobic interactions compared to non-halogenated analogs (e.g., benzylamino in compound 28) . The o-tolyloxymethyl group introduces steric bulk and moderate polarity, analogous to the o-tolyl group in compound 3j, which exhibited antifungal activity .

Electronic and Steric Modifications: Replacing the 4-fluorobenzylamino group (Ev6) with 2-chlorobenzylamino increases lipophilicity and may alter target selectivity .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but structurally similar compounds (e.g., 3j, 3k) exhibit high thermal stability (>200°C), suggesting comparable behavior .
  • Solubility : The chlorobenzyl and o-tolyloxy groups likely reduce aqueous solubility relative to simpler analogs (e.g., Ev14) .

Biological Activity

5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile is a complex organic compound characterized by its unique structural features, including an oxazole ring and various functional groups. Its molecular formula is C18H17ClN2O2C_{18}H_{17}ClN_2O_2, with a molecular weight of approximately 344.79 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The compound features several notable structural components:

  • Chlorobenzyl amino group : This moiety may enhance the compound's lipophilicity and facilitate cellular uptake.
  • o-Tolyloxy methyl group : This group could influence the compound's interaction with biological targets.
  • Carbonitrile moiety : Known for its reactivity, this functional group may play a role in the compound's biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant biological activity, potentially acting as an inhibitor in various biochemical pathways, particularly those involving kinase activity and other enzyme systems. Research is ongoing to elucidate its pharmacological properties, with some studies suggesting anti-cancer and anti-inflammatory effects.

Initial findings suggest that this compound may interact with specific protein targets involved in cell signaling pathways. In vitro assays have indicated modulation of enzyme activity, although detailed mechanisms require further investigation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
5-(Chloroanilino)-2-(methoxy)methyl oxazoleContains a chloroaniline groupPotential anti-cancer properties
2-(4-Chlorophenyl)-5-(methylthio)oxazoleFeatures a methylthio groupExhibits antimicrobial activity
4-(Chlorobenzylamino)-2-(phenoxy)methyl oxazoleContains a phenoxy groupKnown for neuroprotective effects

These comparisons highlight the diversity of biological activities associated with oxazole derivatives and underscore the unique combination of functional groups present in the target compound.

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • Research indicates that compounds similar to this compound demonstrate significant inhibitory effects on cancer cell lines, particularly breast cancer (MCF-7 and MDA-MB-231). The presence of halogen substituents (like chlorine) has been linked to increased cytotoxicity .
  • Anti-Inflammatory Effects :
    • Studies have shown that derivatives of oxazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition Studies :
    • Initial assays reveal that this compound may inhibit specific kinases involved in cancer progression, which could lead to the development of targeted therapies.

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